molecular formula C10H8N4O2 B1607592 4-(3-Nitrophenyl)pyrimidin-2-amine CAS No. 240136-69-0

4-(3-Nitrophenyl)pyrimidin-2-amine

Cat. No.: B1607592
CAS No.: 240136-69-0
M. Wt: 216.2 g/mol
InChI Key: PHOLBBCMCYYTSJ-UHFFFAOYSA-N
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Description

4-(3-Nitrophenyl)pyrimidin-2-amine is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Mechanism of Action

Target of Action

The primary target of 4-(3-Nitrophenyl)pyrimidin-2-amine is Polo-like kinase 4 (PLK4) . PLK4 is a serine/threonine protein kinase that plays a crucial role in centriole duplication, which is significant for maintaining genome integrity . Overexpression of PLK4 has been detected in a variety of cancers, making it an attractive candidate for anticancer therapy .

Mode of Action

This compound interacts with its target, PLK4, by inhibiting its activity . This inhibition is achieved through the compound’s ability to bind to the active site of the enzyme, thereby preventing it from carrying out its function .

Biochemical Pathways

The inhibition of PLK4 by this compound affects the centriole duplication pathway . This disruption can lead to a halt in cell division, thereby inhibiting the proliferation of cancer cells . The downstream effects of this disruption are still under investigation.

Pharmacokinetics

The compound is known to have good plasma stability . It also exhibits a low risk of drug-drug interactions

Result of Action

The inhibition of PLK4 by this compound leads to a reduction in the clonogenicity of cancer cells . It also causes an accumulation of cells in the G2/M phase of the cell cycle . Furthermore, it triggers the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, leading to caspase-mediated apoptotic cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C to maintain its stability . .

Biochemical Analysis

Biochemical Properties

4-(3-Nitrophenyl)pyrimidin-2-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain kinases, such as Aurora kinase A, which is involved in cell cycle regulation . The interaction between this compound and Aurora kinase A leads to the inhibition of kinase activity, resulting in the accumulation of cells in the G2/M phase of the cell cycle and the induction of apoptosis . Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by inhibiting Aurora kinase A activity, leading to the activation of caspases and the cleavage of poly (ADP-ribose) polymerase . This compound also affects gene expression by modulating the phosphorylation status of key regulatory proteins, thereby altering the transcriptional activity of specific genes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of Aurora kinase A, inhibiting its activity and preventing the phosphorylation of downstream targets . The inhibition of Aurora kinase A activity leads to the accumulation of cells in the G2/M phase of the cell cycle and the induction of apoptosis through the activation of caspases . Additionally, this compound may interact with other kinases and regulatory proteins, further influencing cellular signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound may lead to changes in cellular function, such as the induction of apoptosis and alterations in gene expression . These long-term effects are important considerations for in vitro and in vivo studies involving this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxicity and effectively inhibit kinase activity, leading to the desired therapeutic effects . At higher doses, this compound may cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range for this compound to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The phase I reactions involve oxidation, reduction, and hydrolysis, while the phase II reactions involve conjugation with glucuronic acid, sulfate, or glutathione . These metabolic pathways play a crucial role in the detoxification and elimination of this compound from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is transported across cell membranes by specific transporters, such as organic anion transporters and organic cation transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins and its ability to cross biological barriers.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various kinases and regulatory proteins . Additionally, this compound may be targeted to specific subcellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The subcellular localization of this compound is essential for its ability to modulate cellular signaling pathways and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitrophenyl)pyrimidin-2-amine typically involves the reaction of 3-nitroaniline with a pyrimidine derivative under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of solvents like ethanol and bases such as sodium bicarbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitrophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products

    Reduction: 4-(3-Aminophenyl)pyrimidin-2-amine.

    Substitution: Various halogenated or nitrated derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Nitrophenyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(3-nitrophenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2/c11-10-12-5-4-9(13-10)7-2-1-3-8(6-7)14(15)16/h1-6H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOLBBCMCYYTSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370701
Record name 4-(3-nitrophenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240136-69-0
Record name 4-(3-nitrophenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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